molecular formula C9H9N3O B022962 6-Amino-3-methylquinoxalin-2(1H)-one CAS No. 19801-05-9

6-Amino-3-methylquinoxalin-2(1H)-one

Cat. No.: B022962
CAS No.: 19801-05-9
M. Wt: 175.19 g/mol
InChI Key: RQKMMVUSZOOBEU-UHFFFAOYSA-N
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Description

6-Amino-3-methylquinoxalin-2(1H)-one is a heterocyclic compound that has been widely studied for its potential applications in various fields of science. This molecule contains a quinoxaline ring system with an amino group and a methyl group attached to it.

Scientific Research Applications

  • 6-methylquinoxalin-2(1H)-one (Q-CH3) has been identified as an effective inhibitor of mild steel corrosion in acidic media, achieving up to 97% efficiency at specific concentrations. This efficiency improves with immersion time and decreases with temperature (Forsal et al., 2010).

  • Certain derivatives of this compound, such as 1-dimethylaminopropyl-3-methyl-6-chlorquinoxaline-2(1H)-one, exhibit analgesic effects and inhibit exploratory activity, though they do not protect against toxic doses of certain chemicals (Mule et al., 1986).

  • Quinoxaline-pyrimidine hybrid compounds derived from this compound have shown promising cytotoxic activity against HepG2 and KB cancer cells, potentially due to hydrogen bonding interactions (Toan et al., 2020).

  • Novel acetoxylation reactions of derivatives like 7-methylquinoxalin-2(1H)-one 4-N-oxides and 6-methylquinoxalin-2(1H)-one 1-N-oxides have led to the creation of new structures for various compounds (Mason & Tennant, 1971).

  • Derivatives of this compound have potential as novel classes of tubulin-binding tumor-vascular disrupting agents, inhibiting tumor growth and targeting established blood vessels in tumors (Cui et al., 2017).

  • New triazole-based quinoxaline-1,4-di-N-oxide derivatives have shown potential anti-tubercular activity against Mycobacterium tuberculosis (Srinivasarao et al., 2020).

  • Styrylquinoxalin-2(1H)-ones synthesized through a malononitrile-activated process demonstrate anti-cholinesterase activity, which could be beneficial in searching for remedies for Alzheimer's disease (Mahajan et al., 2020).

  • Quinoxaline-based thiazolidinones and azetidinones exhibit promising antimicrobial and antifungal activity against various microorganisms (Vyas et al., 2007).

  • Visible-light-promoted rhodamine B-catalyzed amidation reactions efficiently synthesize various N-acylated 3-aminoquinoxalin-2(1H)-ones using ambient air as an oxidant, under metal-free conditions (Xie et al., 2019).

  • New pyrimido[2',1':2,3]thiazolo[4,5-b]quinoxaline derivatives have been synthesized, showing anti-inflammatory and analgesic activities (Abu‐Hashem et al., 2010).

Properties

IUPAC Name

6-amino-3-methyl-1H-quinoxalin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c1-5-9(13)12-7-3-2-6(10)4-8(7)11-5/h2-4H,10H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQKMMVUSZOOBEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC(=C2)N)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70542689
Record name 6-Amino-3-methylquinoxalin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70542689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19801-05-9
Record name 6-Amino-3-methylquinoxalin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70542689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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